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Compound of Interest

Compound Name: ACY-1083

Cat. No.: B15583906 Get Quote

These application notes provide a comprehensive guide for researchers utilizing ACY-1083, a

highly selective Histone Deacetylase 6 (HDAC6) inhibitor, in cell culture experiments. The

information is tailored for professionals in cancer research, particularly those investigating

neuroblastoma and other malignancies.

Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of HDAC6 with an in vitro

IC50 of 3 nM.[1][2][3][4] Its selectivity for HDAC6 is over 260-fold compared to other HDAC

isoforms.[1][2][4] Histone deacetylases are crucial enzymes in regulating gene expression

through the deacetylation of histones and other non-histone proteins.[5] HDAC6 is unique in

that its primary substrates are cytoplasmic proteins, including α-tubulin. Inhibition of HDAC6

leads to the hyperacetylation of these substrates, which can affect cellular processes such as

protein trafficking, cell migration, and cell division. In the context of cancer, HDAC inhibitors

have been shown to induce cell cycle arrest, differentiation, and apoptosis, making them a

promising class of therapeutic agents.[5] While the primary application of ACY-1083 in

published studies has been the reversal of chemotherapy-induced peripheral neuropathy, its

mechanism of action suggests potential for direct anti-cancer effects.[2][4]

Mechanism of Action
ACY-1083 exerts its biological effects by binding to the active site of the HDAC6 enzyme,

thereby preventing the deacetylation of its target proteins. A primary and well-documented

downstream effect of HDAC6 inhibition is the accumulation of acetylated α-tubulin. This post-
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translational modification can alter microtubule dynamics and stability, which may, in turn,

impact cell cycle progression and cell motility. In neuroblastoma, HDAC inhibitors as a class

have been shown to restore the tumor suppressor function of p53, leading to apoptosis and cell

cycle arrest.[6][7]
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Caption: Mechanism of action of ACY-1083.

Data Presentation: In Vitro Treatment Conditions
The following table summarizes the currently available data on ACY-1083 treatment conditions

in various cell lines. It is important to note that data on the anti-proliferative or cytotoxic IC50 of

ACY-1083 in neuroblastoma cell lines is limited in the public domain. Researchers are

encouraged to perform dose-response experiments to determine the optimal concentration for

their specific cell line and endpoint.
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Cell Line Cell Type
Concentrati
on(s)

Treatment
Time

Observed
Effect

Reference

SK-N-BE2

Human

Neuroblasto

ma

3 nM - 10 µM 5 hours

Dose-

dependent

increase in α-

tubulin

acetylation

starting at 30

nM.

[4]

HT22
Mouse

Hippocampal

30 nM, 300

nM
Not specified

Improved cell

viability.
[1]

THP-1

Human

Monocytic

Leukemia

94 µM (IC50) Not specified Cytotoxicity. [1]

Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of ACY-1083 on

cultured cancer cells. These are general protocols that should be optimized for the specific cell

line and experimental goals.

Protocol 1: Assessment of α-Tubulin Acetylation by
Western Blot
This protocol is adapted from a study using the SK-N-BE2 neuroblastoma cell line.[4]

Materials:

SK-N-BE2 cells (or other neuroblastoma cell line of interest)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

ACY-1083 stock solution (e.g., 10 mM in DMSO)

12-well cell culture plates
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Phosphate-buffered saline (PBS), ice-cold

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3 (as a

negative control for selectivity), anti-Histone H3.

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Seeding: Seed SK-N-BE2 cells in 12-well plates at a density that will result in 70-80%

confluency on the day of treatment.

Cell Treatment: Prepare serial dilutions of ACY-1083 in complete medium. A suggested

concentration range is 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, and 10 µM. Include a vehicle

control (e.g., 0.1% DMSO).

Remove the medium from the wells and add the medium containing the different

concentrations of ACY-1083.

Incubate the plate for 5 hours at 37°C in a humidified atmosphere with 5% CO2.

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.

Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a

microcentrifuge tube.
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Incubate on ice for 10-15 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

Western Blot:

Normalize protein samples to the same concentration and prepare them for SDS-PAGE by

adding Laemmli buffer and boiling.

Load equal amounts of protein per lane on an SDS-PAGE gel.

Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash again and detect the signal using a chemiluminescent substrate.

Analyze the band intensities relative to the loading control (total α-tubulin or Histone H3).

Protocol 2: Cell Viability Assay (MTS/MTT Assay)
This protocol provides a framework for determining the effect of ACY-1083 on the viability and

proliferation of cancer cells.

Materials:

Cancer cell line of interest (e.g., SH-SY5Y, SK-N-BE2)

Complete cell culture medium

ACY-1083 stock solution
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96-well plates

MTS or MTT reagent

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight.

Treatment: Prepare serial dilutions of ACY-1083. A broad range should be tested initially

(e.g., 10 nM to 100 µM) to determine the IC50.

Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control.

Incubation: Incubate the plate for 24, 48, or 72 hours.

Assay: Add the MTS/MTT reagent to each well according to the manufacturer's instructions

and incubate for 1-4 hours.

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for

MTS, 570 nm for MTT after solubilization).

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a

dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium
Iodide Staining)
This protocol is for quantifying the induction of apoptosis by ACY-1083.

Materials:

Cancer cell line

6-well plates
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ACY-1083

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with ACY-1083 at

various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for 24 or 48

hours.

Cell Harvesting: Harvest both adherent and floating cells.

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add

Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

Incubation: Incubate in the dark for 15 minutes at room temperature.

Analysis: Analyze the cells by flow cytometry within one hour. Quantify the percentage of

early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+) cells.
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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